2-Cyano-3-(3-pyridyl)propionic Acid
Description
Nomenclature and Structural Representations
2-Cyano-3-(3-pyridyl)propionic acid is a distinct organic compound. Its systematic name is 2-Cyano-3-(pyridin-3-yl)propanoic acid. bldpharm.com The structure of this compound is characterized by a propanoic acid backbone substituted with a cyano group at the second carbon and a pyridin-3-yl group at the third carbon.
| Identifier | Value |
| IUPAC Name | 2-cyano-3-(pyridin-3-yl)propanoic acid |
| Molecular Formula | C9H8N2O2 |
| CAS Number | 1082386-59-1 |
| SMILES | N#CC(C(O)=O)CC1=CN=CC=C1 |
This data is based on available chemical information for 2-Cyano-3-(pyridin-3-yl)propanoic acid. bldpharm.com
The structural formula reveals a chiral center at the second carbon atom, indicating the potential for enantiomers. The pyridine (B92270) ring, a heterocyclic aromatic structure, and the cyano and carboxylic acid functional groups contribute to the compound's specific chemical properties and reactivity. bldpharm.comwikipedia.org
Historical Context of Related Pyridine- and Cyano-Substituted Carboxylic Acids in Chemical Research
The study of pyridine- and cyano-substituted carboxylic acids has a rich history, with significant contributions to various areas of chemistry and medicine.
Pyridine Carboxylic Acids:
Pyridinecarboxylic acids, which are monocarboxylic derivatives of pyridine, exist as three isomers: picolinic acid, nicotinic acid (niacin), and isonicotinic acid. wikipedia.org These compounds have been the focus of research for over a century, leading to the development of numerous pharmaceuticals for treating conditions such as tuberculosis, cancer, and diabetes. nih.gov The pyridine ring's electron-deficient nature allows for various chemical interactions, making it a versatile scaffold in medicinal chemistry. wikipedia.orgnih.gov The first synthesis of a pyridinedicarboxylic acid was reported in the late 1800s, and since then, these compounds have been integral to the creation of various agrochemicals and pharmaceuticals. ontosight.ai
Cyano-Substituted Carboxylic Acids:
The introduction of a cyano group (a nitrile) into a carboxylic acid structure significantly influences its chemical properties. The cyano group is a strong electron-withdrawing group, which can increase the acidity of the carboxylic acid. The cathodic reduction of acetonitrile (B52724) can lead to the formation of the cyanomethyl anion (⁻CH₂CN), a strong base that has been utilized in various chemical syntheses. acs.org Compounds with both hydroxyl and cyano groups on the same carbon atom are known as cyanohydrins. learncbse.in The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has also been an active area of research, with various methods developed to produce these compounds efficiently. researchgate.net The presence of the cyano group in molecules like 3-cyano-2-oxa-pyridines has been associated with diverse pharmacological activities, including antimicrobial and anticancer properties. ekb.eg
The combination of these two functionalities, the pyridine ring and the cyano-substituted carboxylic acid, in this compound suggests a compound with a unique set of chemical characteristics and potential for further investigation in various scientific domains.
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-8(9(12)13)4-7-2-1-3-11-6-7/h1-3,6,8H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSMAXSOGVGSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursors for 2 Cyano 3 3 Pyridyl Propionic Acid
Direct Synthetic Routes and Derivatization
The formation of 2-Cyano-3-(3-pyridyl)propionic acid is typically achieved through derivatization of a core structure, which is assembled and then modified. Key strategies include creating a carbon-carbon double bond that is later reduced.
Knoevenagel Condensation Strategies for 2-Cyano-3-(3-pyridyl)acrylate and Subsequent Transformations
A primary and widely used method for forming the carbon backbone of the target molecule is the Knoevenagel condensation. cymitquimica.comsigmaaldrich.com This reaction is a modification of the aldol condensation and involves the nucleophilic addition of a compound with an active hydrogen (an active methylene (B1212753) compound) to a carbonyl group, followed by a dehydration reaction to form an α,β-unsaturated product. cymitquimica.com
In the context of synthesizing the precursor for this compound, the Knoevenagel condensation is employed to produce Ethyl 2-cyano-3-(3-pyridyl)acrylate. This reaction involves condensing 3-Pyridinecarboxaldehyde with a cyanoacetic acid derivative, typically Ethyl cyanoacetate (B8463686). The reaction is generally catalyzed by a weak base, such as piperidine (B6355638), and is often carried out in a solvent like ethanol at room temperature. sigmaaldrich.comrsc.org The active methylene group in ethyl cyanoacetate is deprotonated by the base, forming a nucleophilic enolate which then attacks the carbonyl carbon of the 3-Pyridinecarboxaldehyde. nih.gov Subsequent elimination of a water molecule yields the desired acrylate product. cymitquimica.com
| Reactant 1 | Reactant 2 | Typical Catalyst | Typical Solvent | Product |
|---|---|---|---|---|
| 3-Pyridinecarboxaldehyde | Ethyl cyanoacetate | Piperidine | Ethanol | Ethyl 2-cyano-3-(3-pyridyl)acrylate |
Reduction of Unsaturated Precursors to Yield the Propionic Acid Scaffold
Once the unsaturated intermediate, such as Ethyl 2-cyano-3-(3-pyridyl)acrylate, is synthesized, the final step is the reduction of the carbon-carbon double bond to form the saturated propionic acid scaffold. This transformation requires a selective reduction method that does not affect the cyano or the ester/acid functional groups.
Catalytic hydrogenation is a common and effective method for this purpose. This process typically involves using hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C). rsc.org Transfer hydrogenation, using a hydrogen donor like ammonium formate in the presence of Pd/C, is another viable technique. rsc.org These methods are generally effective for the 1,4-reduction of α,β-unsaturated carbonyl compounds. rsc.org More advanced and highly selective methods include the use of copper hydride (CuH) catalyzed reductions or enzymatic approaches using ketoreductases, which can selectively reduce the alkenyl group. researchgate.netnih.gov The choice of method depends on the desired selectivity and the presence of other functional groups in the molecule.
Key Precursors and Synthetic Building Blocks
The synthesis of this compound relies on readily available and reactive starting materials. The pyridine (B92270) ring and the cyano-acid portion of the molecule are typically introduced from two separate key precursors.
Pyridinecarbaldehyde Derivatives
The foundational building block that provides the pyridine moiety is 3-Pyridinecarboxaldehyde, also known as nicotinaldehyde. acs.org This compound is a clear yellow to light brown liquid characterized by a pyridine ring substituted at the 3-position with a reactive aldehyde group. nih.govacs.org This aldehyde functionality is the site of the key carbon-carbon bond-forming reaction, the Knoevenagel condensation.
3-Pyridinecarboxaldehyde is a crucial intermediate in the pharmaceutical and agrochemical industries. acs.org It can be synthesized through various methods, including the oxidation of 3-methylpyridine (3-picoline) or the reduction of 3-cyanopyridine (B1664610). Its properties make it a versatile precursor for introducing the 3-pyridyl group into a wide range of organic molecules.
| Property | Value |
|---|---|
| CAS Number | 500-22-1 nih.gov |
| Molecular Formula | C6H5NO nih.gov |
| Appearance | Clear yellow to light brown liquid nih.gov |
| Boiling Point | 78-81 °C at 10 mmHg rsc.org |
| Density | 1.141 g/mL at 20 °C rsc.org |
Cyanoacetic Acid Derivatives and Related Reagents
The second key component in the synthesis is a derivative of Cyanoacetic acid. These molecules are classified as active methylene compounds because the methylene group (-CH2-) is positioned between two electron-withdrawing groups (a nitrile and a carbonyl group), making the methylene protons acidic and easily removed by a base. cymitquimica.com
Ethyl cyanoacetate is the most commonly used reagent for this purpose. It serves as the nucleophile in the Knoevenagel condensation with 3-Pyridinecarboxaldehyde. rsc.org Other related reagents include cyanoacetic acid itself and various cyanoacetamides. The reactivity of these compounds is central to the formation of the C=C(CN)COOR moiety in the unsaturated intermediate.
Specialized Aryl and Heteroaryl Synthons
The construction of this compound is fundamentally based on the principles of the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of a carbonyl compound with an active methylene compound. In this specific synthesis, the two primary building blocks, or synthons, are a heteroaryl aldehyde and an activated cyano-compound.
Heteroaryl Synthon: The pyridine moiety is introduced via 3-pyridinecarboxaldehyde (also known as nicotinaldehyde). This molecule provides the core heterocyclic structure and the aldehyde functional group necessary for the condensation reaction. The electron-withdrawing nature of the pyridine ring influences the reactivity of the aldehyde group.
Active Methylene Synthon: The cyano and propionic acid functionalities are derived from cyanoacetic acid . The methylene group in cyanoacetic acid is considered "active" because it is positioned between two electron-withdrawing groups (a nitrile and a carboxyl group). wikipedia.org This dual activation facilitates the deprotonation of the central carbon by a mild base, forming a nucleophilic carbanion that is crucial for the subsequent reaction with the aldehyde. alfa-chemistry.com
The selection of these two specific synthons is critical for directly assembling the target molecule's framework.
Catalytic Systems and Reaction Conditions Optimization
The efficiency and selectivity of the condensation reaction are highly dependent on the catalytic system and the chosen reaction conditions. Research has explored both traditional organic base catalysis and more advanced methods to improve yields, reduce reaction times, and promote environmentally benign processes.
The Knoevenagel condensation is classically catalyzed by weak organic bases. wikipedia.org These bases are strong enough to generate the required enolate from the active methylene compound but mild enough to prevent self-condensation of the aldehyde. wikipedia.org
Piperidine is a frequently used catalyst for this transformation, often employed in a solvent such as ethanol. mdpi.comchemrxiv.orgchemrxiv.org The mechanism involves the base facilitating the deprotonation of cyanoacetic acid to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 3-pyridinecarboxaldehyde. A subsequent dehydration step yields the α,β-unsaturated product. alfa-chemistry.com
The Doebner modification of the Knoevenagel condensation is particularly relevant when using malonic acid or, in this case, cyanoacetic acid. organic-chemistry.org This modification utilizes pyridine as the base and often as the solvent. wikipedia.orgdrugfuture.com The use of pyridine under reflux conditions not only catalyzes the condensation but also facilitates a subsequent decarboxylation if a dicarboxylic acid were used. wikipedia.org For the reaction between 3-pyridinecarboxaldehyde and cyanoacetic acid, the conditions promote the formation of the unsaturated acid. Other organic bases such as triethylamine have also proven effective. unifap.br
The table below summarizes findings from various studies on base-catalyzed Knoevenagel-type condensations, illustrating the impact of different catalysts and conditions on reaction outcomes.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Aromatic Aldehydes | Cyanoacetamide | Piperidine | Ethanol | Reflux, 45 min | 90% | mdpi.com |
| Various Aldehydes | Cyanoacetic Acid | KOH (20 mol%) | Water | Microwave, 75°C, 20 min | 65-97% | scielo.brscielo.br |
| Aromatic Aldehydes | Cyanoacetamide | Triethylamine | NaCl Solution | Microwave, 35 min | 90-99% | unifap.br |
| Ring-substituted Benzaldehydes | Propyl Cyanoacetate | Piperidine | Not specified | Not specified | Not specified | chemrxiv.org |
To overcome the limitations of conventional heating, such as long reaction times and potential side reactions, advanced catalytic methods have been developed. Microwave-assisted synthesis has emerged as a powerful tool for accelerating Knoevenagel condensations. nih.govresearchgate.net
Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can drastically reduce reaction times from hours to minutes and often leads to higher product yields. unifap.brnih.gov Studies have shown that the condensation of various aldehydes with active methylene compounds like cyanoacetic acid or its derivatives is highly efficient under microwave conditions. unifap.brscielo.brscielo.br This technique is compatible with green chemistry principles, especially when using environmentally friendly solvents like water or ethanol, or even under solvent-free conditions. scielo.brresearchgate.net The combination of a suitable catalyst, such as potassium hydroxide or triethylamine, with microwave heating provides a synergistic effect, enhancing the rate and efficiency of the synthesis of cyanoacrylic acid derivatives. unifap.brscielo.br This rapid, controlled heating minimizes the formation of byproducts, offering a selective and efficient pathway for the desired transformation. mdpi.com
Advanced Reaction Chemistry and Functionalization of 2 Cyano 3 3 Pyridyl Propionic Acid and Its Derivatives
Chemical Reactivity of the Cyano and Carboxylic Acid Functionalities
The chemical behavior of 2-Cyano-3-(3-pyridyl)propionic acid is dominated by the reactivity of its cyano and carboxylic acid groups. These functionalities can be selectively or simultaneously transformed to create a variety of derivatives.
The carboxylic acid moiety exhibits typical reactivity for its class. msu.edu It readily undergoes deprotonation with bases to form carboxylate salts, which often have improved water solubility compared to the parent acid. msu.edu Esterification, typically under acidic conditions, can be used to convert the carboxylic acid into its corresponding esters. msu.edu This reaction is crucial for creating derivatives with modified pharmacokinetic properties. For instance, the conversion to methyl esters can be achieved using reagents like diazomethane. msu.edu The carboxylic acid can also be converted to more reactive species, such as acid chlorides, to facilitate amide bond formation.
The cyano group is a versatile functional handle that can participate in numerous transformations. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. msu.edu This provides a route to dicarboxylic acid derivatives or amido-acid compounds. The nitrile group can also undergo addition reactions. For example, reduction of the cyano group can lead to the corresponding primary amine, introducing a new nucleophilic center into the molecule. In the context of related cyanopyridine structures, the cyano group has been shown to be a leaving group in nucleophilic substitution reactions under specific conditions. researchgate.netresearchgate.net
The simultaneous presence of both the cyano and carboxylic acid groups allows for intramolecular reactions. For example, under conditions that activate the carboxylic acid, it could potentially react with the nitrile to form a cyclic imide structure, although such transformations require specific reagents and conditions.
Regioselective Transformations of the Pyridine (B92270) Nucleus
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution reactions. The position of substitution on the pyridine ring is directed by the existing substituents. The cyano and propionic acid groups at the 3-position will generally direct incoming electrophiles to the positions meta to them (positions 5 and to a lesser extent, 2 and 6) and deactivate the ring towards electrophilic attack.
Conversely, the electron-withdrawing nature of the substituents makes the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr). Positions 2, 4, and 6 are activated towards attack by nucleophiles. This allows for the regioselective introduction of various functional groups. For example, the synthesis of 3-cyano-2-fluoropyridines has been achieved through nucleophilic substitution of a suitable leaving group at the 2-position. researchgate.net Hypervalent iodine reagents have also been employed for the functionalization of aromatic nuclei, representing a potential method for introducing new groups onto the pyridine ring. researchgate.net The development of methods for the regioselective cyanation of quinoline (B57606) N-oxides, while less efficient for pyridine N-oxides, highlights ongoing efforts to control functionalization of such heterocyclic systems. researchgate.net
Application as a Synthon for Complex Heterocyclic Systems
Pyridine derivatives are recognized as crucial components in the synthesis of a vast array of heterocyclic compounds, many of which exhibit significant biological activity. ekb.egchim.it this compound and its derivatives are valuable synthons for building more complex molecular frameworks due to the multiple reactive sites.
The reactive nature of the cyano group and the carbon backbone of this compound makes it an ideal precursor for annulation reactions, leading to the formation of fused pyridine systems. These reactions involve the construction of a new ring fused to the existing pyridine core.
For example, derivatives of 3-cyanopyridine (B1664610) have been utilized in the synthesis of thieno[2,3-b]pyridines, a class of compounds with various biological activities. researchgate.net This typically involves the reaction of a 3-cyanopyridine derivative bearing a suitable functional group at the 2-position which can then cyclize to form the fused thiophene (B33073) ring. researchgate.net Multicomponent reactions are another powerful strategy for constructing fused systems. For instance, chromeno[2,3-b]pyridines have been synthesized through a one-pot reaction involving a malononitrile (B47326) dimer, which contains the key cyano-methylene fragment. mdpi.com The Thorpe-Ziegler cyclization is a classic method for intramolecularly creating a new ring by reacting a dinitrile or a cyano-ester, a strategy applicable to derivatives of the title compound.
The functional groups within this compound can also be exploited to construct more intricate three-dimensional structures like spirocycles and other polycyclic systems. Spiro compounds contain two rings connected by a single common atom and are of increasing interest in drug discovery. nih.gov
The synthesis of spirocyclic compounds can be achieved through tandem or domino reactions. For example, base-promoted cycloaddition reactions involving cyanomethylpyridinium salts have been used to generate spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives. researchgate.net These reactions demonstrate how the cyano-activated methylene (B1212753) group can participate in cycloadditions to form complex spirocyclic junctions. The versatility of such building blocks allows for the synthesis of unique spiro and fused indeno[1,2-a]fluorine derivatives through formal [3+3] and [4+2] cycloadditions. researchgate.net
Prodrug design is a well-established strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a parent drug, such as solubility or targeted delivery. nih.gov The carboxylic acid functionality of this compound is an ideal handle for prodrug derivatization.
By converting the carboxylic acid into an ester or an amide, the polarity and solubility of the molecule can be fine-tuned. For example, creating a more water-soluble prodrug can be achieved by linking the carboxylic acid to a hydrophilic promoiety, such as a poly(ethylene glycol) (PEG) chain or a sugar molecule like glucuronic acid. nih.gov Conversely, increasing lipophilicity for better membrane permeability can be accomplished by forming an ester with a long-chain alcohol. These ester or amide linkages are designed to be cleaved in vivo by enzymes (e.g., esterases, amidases) to release the active parent drug. nih.gov The development of bioactive cyanopyridine derivatives for various therapeutic areas underscores the potential of applying such prodrug strategies to compounds derived from this compound. researchgate.net
Mechanistic Investigations of Biological Activity in in Vitro Systems
Enzyme Target Modulation by Related Chemical Classes
Compounds structurally related to 2-Cyano-3-(3-pyridyl)propionic acid, particularly those containing a pyridine (B92270) ring, have been shown to interact with and inhibit various enzymes crucial for cellular processes. These interactions are key to understanding their mechanism of action at a molecular level.
Protein prenylation, the attachment of isoprenoid groups like farnesyl or geranylgeranyl moieties, is a critical post-translational modification catalyzed by enzymes known as prenyltransferases. mdpi.com This process is vital for the function of many proteins, including small GTPases involved in cell signaling. mdpi.com Geranylgeranyltransferase I (GGTase-I) and Rab Geranylgeranyltransferase (RabGGTase) are key enzymes in this pathway. nih.gov
Research has identified that certain compounds with structural similarities to this compound can inhibit these enzymes. For instance, 2-Hydroxy-2-phosphono-3-(3-pyridinyl)-propanoic acid has been noted to inhibit the geranylgeranylation of Rab proteins, although high concentrations were required to achieve this effect. nih.gov More potent, non-peptidomimetic inhibitors of GGTase-I and RabGGTase have been discovered, some of which feature core structures that could be conceptually related to pyridyl compounds. nih.gov Studies on allenoate-derived compounds, for example, have yielded specific inhibitors of GGTase-I that compete with the protein substrate. nih.gov The development of GGTase inhibitors (GGTIs) is an active area of research, as blocking this pathway can arrest the cell cycle and induce apoptosis, making it a target for anticancer therapies. nih.govnih.gov
Table 1: Inhibition of Geranylgeranyltransferases by Related Compounds
| Compound Class/Example | Enzyme Target | Inhibitory Effect (IC₅₀ or Observation) | Reference |
|---|---|---|---|
| Allenoate-derived Compounds (e.g., P49-F6) | RabGGTase | IC₅₀ values of 2–5 μM | nih.gov |
| Allenoate-derived Compounds (e.g., P49-F6) | GGTase-I | Inhibition required >50 μM | nih.gov |
| 2-Hydroxy-2-phosphono-3-(3-pyridinyl)-propanoic acid | RabGGTase | Inhibits geranylgeranylation at high (mM) concentrations | nih.gov |
The pyridine structural motif is present in various compounds known to interact with a range of metabolic enzymes. Pyridine derivatives have been investigated for their ability to inhibit enzymes implicated in cancer and other diseases. ijsat.org For example, mechanistic studies have demonstrated that certain pyridine-containing compounds can inhibit tumor-associated enzymes like human carbonic anhydrase IX and XII. ijsat.org Another prominent example from this broad class is Cerivastatin, a pyridine derivative that functions as an inhibitor of HMG-CoA reductase, a key enzyme in cholesterol synthesis. ekb.eg Furthermore, some 3-cyano-2-oxa-pyridine derivatives act as cardiotonic agents by inhibiting Phosphodiesterase-3 (PDE-3), which prevents the degradation of cyclic AMP (cAMP). ekb.eg
Receptor Ligand Interactions and Functional Modulation
The ability of pyridyl-containing compounds to act as ligands for various cell surface receptors is a significant aspect of their biological activity. These interactions can lead to either activation (agonism) or inhibition (antagonism) of receptor signaling pathways.
Sphingosine-1-phosphate (S1P) receptors are a family of five G-protein coupled receptors (GPCRs), designated S1P₁₋₅, that play crucial roles in the immune, cardiovascular, and central nervous systems. nih.govnih.gov The S1P₁ receptor, in particular, is a key regulator of lymphocyte trafficking. nih.govnih.gov
Novel pyridine derivatives have been developed as modulators of S1P receptors. google.com The interaction between a ligand and the S1P₁ receptor often involves key amino acid residues. For instance, the binding of the natural ligand S1P is dependent on interactions with charged residues like Arginine (R¹²⁰) and Glutamic acid (E¹²¹). nih.gov However, certain synthetic agonists, such as CYM-5442, can activate the S1P₁ receptor through a different hydrophobic pocket, bypassing the need for these specific charge interactions. nih.gov In contrast, other compounds, including aryl amide-containing structures, have been identified as competitive antagonists at the S1P₁ and S1P₃ receptors. nih.gov These antagonists block the receptor and prevent signaling, highlighting the diverse ways related chemical structures can modulate GPCR function. nih.govnih.gov
Table 2: Modulation of S1P₁ Receptor by Related Compound Classes
| Compound Class/Example | Interaction Type | Receptor Target(s) | Functional Outcome | Reference |
|---|---|---|---|---|
| Pyridine Derivatives | Modulator | S1P Receptors | Potential agonism or antagonism | google.com |
| CYM-5442 | Agonist (Full) | S1P₁ | Activates receptor via a hydrophobic pocket | nih.gov |
| VPC23019 (Aryl Amide) | Antagonist (Competitive) | S1P₁, S1P₃ | Inhibits receptor signaling | nih.gov |
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel involved in pain and heat sensation. nih.govnih.gov It can be activated by a variety of stimuli, including chemical ligands. nih.govnih.gov The binding of ligands to TRPV1 occurs in a specific region often called the "vanilloid pocket". nih.govnih.gov
The activation of TRPV1 by ligands like capsaicin involves interactions with key residues within this pocket, such as Tyr511 and Thr550. nih.gov While direct studies on this compound are not available, the general structural features required for ligand binding are informative. Ligands typically possess an aromatic ring, which is a feature of the pyridyl class of compounds. nih.gov The binding of various ligands to TRPV1 can either activate the channel, leading to cation influx, or in the case of antagonists like capsazepine, stabilize the channel in a closed state. nih.govfrontiersin.org The structural architecture of TRPV channels provides multiple druggable sites, allowing for nuanced modulation of channel function by different chemical compounds. nih.gov
Platelet-Activating Factor (PAF) is a potent phospholipid mediator that exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAF-R). mdpi.compatsnap.com This interaction triggers a variety of pro-inflammatory and prothrombotic responses. mdpi.comfrontiersin.org Modulation of the PAF pathway can occur at several levels, including the inhibition of PAF synthesis, blocking the PAF receptor, or interfering with downstream signaling. nih.govnih.gov
Inhibitors of PAF are known as PAF antagonists. These can be naturally occurring compounds, such as yangambin, or synthetic molecules. nih.gov These antagonists function by competitively binding to the PAF receptor, thereby preventing PAF from initiating its biological effects. patsnap.comnih.gov The release of PAF from cells like leukocytes is a regulated process that can be influenced by intracellular signaling molecules such as cyclic AMP (cAMP) and extracellular calcium levels. nih.govnih.gov For instance, agents that increase intracellular cAMP can inhibit the release of both PAF and histamine. nih.gov While direct evidence linking this compound to PAF modulation is absent, the general principle is that compounds can interfere with this pathway by acting as receptor antagonists. nih.gov
Mechanisms Affecting Cellular Processes in Model Systems
Tyrosine Kinase Inhibition (e.g., VEGFR-2, HER-2) in Cancer Cell Lines
No studies were identified that evaluated the inhibitory activity of this compound against the tyrosine kinases VEGFR-2 or HER-2. While various cyanopyridine derivatives have been investigated as potential inhibitors of these kinases, with some showing potent activity, research specifically documenting the effects of this compound on these or any other tyrosine kinases is currently unavailable. nih.govnih.govnih.gov
Anti-proliferative Effects on Cell Growth (In Vitro)
There is no available data from in vitro studies to suggest that this compound possesses anti-proliferative effects against any cancer cell lines. Although other novel derivatives of 3-aminopyrazolo[3,4-b]pyridine and 3-cyano-2-substituted pyridines have demonstrated cytotoxic and anti-proliferative properties in various human tumor cell lines, similar investigations have not been reported for this compound. nih.govnih.gov
Inhibition of Microbial and Viral Replication (In Vitro)
The scientific literature lacks any reports on the antimicrobial or antiviral activity of this compound. Studies on other pyridine-containing compounds and various propionic acid derivatives have shown activity against bacterial and viral targets, but this specific compound has not been evaluated for its ability to inhibit microbial or viral replication in vitro. researchgate.netnih.govnih.gov
Redox Modulation and Antioxidant Effects (In Vitro)
No in vitro studies concerning the redox modulation or antioxidant properties of this compound could be located. Consequently, there is no scientific evidence to describe its potential to act as an antioxidant or to modulate cellular redox states.
Structure Activity Relationship Sar Profiling and Molecular Design
Correlating Structural Variations in the Propionic Acid Moiety with Bioactivity
The propionic acid portion of the molecule is a cornerstone of its biological function. Arylpropionic acid derivatives are a significant class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. orientjchem.orgresearchgate.net The carboxylic acid group is particularly crucial for the broad-spectrum pharmacological activity observed in this class of molecules. ijpsr.comresearchgate.net
Research into arylpropionic acid derivatives has demonstrated that the acidic nature of the carboxyl group is often essential for target interaction, frequently engaging in ionic or hydrogen bond interactions within a receptor's active site. Modifications to this group typically lead to a significant reduction in bioactivity.
| Structural Variation | Effect on Bioactivity | Reference |
|---|---|---|
| Replacement of Carboxyl Group with Tetrazole Ring | Lower activity (anti-inflammatory, anti-nociceptive) | ijpsr.comresearchgate.net |
| Replacement of Carboxyl Group with Hydroxamate | Lower activity | ijpsr.comresearchgate.net |
| Replacement of Carboxyl Group with Ester | Lower activity | ijpsr.comresearchgate.net |
| Replacement of Carboxyl Group with Amide | Lower activity | ijpsr.comresearchgate.net |
| Replacement of Carboxyl Group with Alcohol | Lower activity | ijpsr.comresearchgate.net |
Elucidating the Role of Pyridine (B92270) Ring Substitution Patterns on Target Engagement
The pyridine ring serves as a critical scaffold, and its substitution pattern can profoundly affect target engagement, selectivity, and pharmacokinetic properties. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for binding to many biological targets. researchgate.net Altering the electronic properties and steric profile of the ring by adding substituents can fine-tune the molecule's affinity and efficacy. nih.govnih.gov
For instance, substituting the phenyl group of some kinase inhibitors with a pyridine ring has been shown to develop more potent compounds. nih.gov Furthermore, replacing a terminal phenyl ring with pyridine in certain molecules can improve metabolic stability by over 100-fold. nih.gov The position of the nitrogen atom (e.g., 2-, 3-, or 4-pyridyl) and the nature of other substituents dictate the molecule's interaction with specific receptor subtypes.
| Pyridine Ring Substitution | Observed Effect on Bioactivity/Properties | Reference |
|---|---|---|
| Fluoro- substitution | Can display significantly greater affinity for β2- over β4-containing nicotinic receptors. | nih.gov |
| Bromo- substitution | Can lead to greater affinity at β2- vs. β4-containing nicotinic receptors and enhanced potency. | nih.gov |
| Amino- substitution | Can result in greater affinity for β2- than β4-containing receptors and differential efficacy at various receptor subtypes. | nih.gov |
| Introduction of an additional pyridine ring | Has been shown to resolve protein-binding issues in certain drug candidates. | nih.gov |
Importance of the Cyano Group for Specific Molecular Interactions
The cyano (nitrile) group, though small, is a powerful functional group in medicinal chemistry that significantly influences a molecule's properties. nih.gov It is strongly electron-withdrawing and can participate in a variety of noncovalent interactions that are crucial for high-affinity binding to a biological target. nih.govresearchgate.net The linear geometry of the cyano group allows it to fit into specific and sterically confined spaces within a protein's binding pocket. nih.gov
The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, while the triple bond can engage in polar interactions and π-π stacking. nih.govresearchgate.net In some contexts, the electrophilic carbon atom of the nitrile can even form a reversible or irreversible covalent bond with a nucleophilic residue (like cysteine) in an enzyme's active site, a strategy used in the design of covalent inhibitors. nih.govrsc.org The inclusion of a nitrile group can also enhance a compound's pharmacokinetic profile by improving solubility and metabolic stability. nih.gov
| Interaction Type | Description | Reference |
|---|---|---|
| Hydrogen Bonding | The nitrogen atom acts as a hydrogen bond acceptor with donor groups from the protein backbone or side chains. | nih.gov |
| Polar/Dipole Interactions | The high dipole moment of the C≡N triple bond allows for favorable electrostatic interactions within the binding site. | researchgate.net |
| Hydrophobic Interactions | The cyano group can participate in hydrophobic interactions with nonpolar residues. | nih.gov |
| Covalent Bonding | The electrophilic carbon can be attacked by a nucleophilic residue (e.g., cysteine) to form a covalent adduct. | nih.govrsc.org |
| Bioisosteric Replacement | Can act as a bioisostere for carbonyl groups or halogens, improving properties like metabolic stability. | researchgate.net |
Stereochemical Implications for Activity and Selectivity
Many arylpropionic acid derivatives possess a chiral center at the alpha-carbon of the propionic acid moiety. The three-dimensional arrangement of the substituents around this center, or its stereochemistry, is often a critical determinant of biological activity and selectivity. For many compounds in this class, one enantiomer is significantly more active than the other.
Specifically for the widely studied profen class of NSAIDs, it is the (S)-enantiomer that is responsible for the therapeutic action. orientjchem.orghumanjournals.com This stereoselectivity arises because the precise spatial orientation of the aryl group, the carboxyl group, and the methyl group is required for optimal fitting into the active site of the target enzyme (e.g., cyclooxygenase). The inactive (R)-enantiomer does not align correctly with the binding site's key interaction points. This principle of stereoselectivity is fundamental, as administering a single, active enantiomer can lead to a better therapeutic index. The stereochemistry at the C2 position of the propionic acid in 2-Cyano-3-(3-pyridyl)propionic acid is therefore expected to be a major factor in its biological profile.
Conformational Preferences and Pharmacophore Model Development
A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. The development of such a model for this compound relies on understanding the molecule's preferred three-dimensional shape (conformation) and identifying the key interacting groups from the SAR analysis.
The essential features of a pharmacophore for this class of compounds would likely include:
A Hydrogen Bond Donor/Anionic Center: Provided by the carboxylic acid of the propionic acid moiety.
A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring.
A Polar/Hydrogen Bond Accepting Feature: The nitrogen of the cyano group.
A Hydrophobic Aromatic Region: The pyridine ring itself.
The relative spatial arrangement of these features is dictated by the molecule's conformational flexibility and its stereochemistry. The chiral center at C2 of the propionic acid will fix the orientation of the carboxyl and cyano groups relative to the pyridylphenyl backbone. By analyzing the conformations of highly active analogs, a 3D pharmacophore model can be constructed. This model serves as a powerful tool for virtual screening of compound libraries to identify new molecules with a high probability of possessing the desired biological activity, and for the rational design of novel, more potent, and selective analogs.
Computational Chemistry and Advanced Molecular Modeling Applications
Quantum Mechanical Studies (e.g., Density Functional Theory) for Electronic Properties and Reactivity
Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and reactivity of molecules. For 2-Cyano-3-(3-pyridyl)propionic Acid, DFT calculations can elucidate a range of molecular properties that govern its behavior. These calculations involve solving approximations of the Schrödinger equation to determine the electron density distribution, from which various electronic descriptors can be derived.
Research on related 3-cyano-pyridine derivatives demonstrates that DFT is frequently used to optimize the molecular geometry and calculate key reactivity descriptors. tjnpr.org These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. tjnpr.org
Further analysis allows for the calculation of global reactivity descriptors, which provide a quantitative measure of the molecule's chemical behavior. tjnpr.org These include:
Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from its surroundings.
Theoretical studies on analogous cyano-substituted pyridine (B92270) compounds have successfully used DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, to perform geometry optimizations and calculate these electronic properties. tjnpr.orgresearchgate.net The results from such studies are often consistent with experimental findings from biological evaluations, underscoring the predictive power of these computational approaches. tjnpr.org
| Parameter | Symbol | Calculated Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -7.15 | Energy of the outermost electron-filled orbital; relates to electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.30 | Energy of the first empty orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | 4.85 | Difference between LUMO and HOMO; indicates chemical reactivity and stability. |
| Electronegativity | χ | 4.73 | Measures the ability to attract electrons. |
| Chemical Hardness | η | 2.43 | Resistance to change in electron configuration. |
| Chemical Softness | S | 0.41 | Measure of the polarizability of the electron cloud. |
| Electrophilicity Index | ω | 4.61 | Indicates the propensity to accept electrons. |
Molecular Dynamics Simulations for Conformational Landscape and Receptor Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule such as this compound, which possesses several rotatable bonds, MD simulations are essential for exploring its conformational landscape. These simulations model the molecule's dynamic behavior in a solvated environment, providing a detailed picture of its accessible shapes and orientations.
By simulating the molecule's trajectory over nanoseconds or even microseconds, researchers can identify the most stable, low-energy conformations and understand the transitions between them. This information is critical for understanding how the molecule might adapt its shape to fit into the binding site of a biological receptor. Furthermore, MD simulations can be performed on a ligand-protein complex to assess its stability. These simulations reveal how the ligand and receptor interact and influence each other's dynamics, highlighting key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex over time.
Ligand-Protein Docking for Binding Mode Prediction and Affinity Assessment
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method is central to structure-based drug design. In this process, the 3D structure of this compound would be placed into the active site of a target receptor, and a scoring function would be used to estimate the binding affinity for numerous possible binding poses.
The results of a docking study provide a plausible binding mode, illustrating the specific interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—between the ligand and the amino acid residues of the protein. nih.gov For instance, the carboxylic acid group of the molecule is a potential hydrogen bond donor and acceptor, while the pyridine ring can participate in π-π stacking or hydrogen bonding. The cyano group can also act as a hydrogen bond acceptor.
Computational studies on other propionic acid derivatives have successfully used docking to predict binding modes within enzymes like cyclooxygenases (COX). mdpi.com Similarly, docking studies on other heterocyclic compounds have been used to identify key interacting residues and predict binding affinities, often expressed as a docking score or estimated binding energy (kcal/mol). nih.govnih.gov These predictions are invaluable for understanding the molecular basis of a compound's activity and for designing new analogues with improved affinity. nih.gov
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Enzyme X (Hypothetical) | -8.2 | Arg120 | Ionic interaction, H-bond with carboxylate |
| Tyr355 | π-π stacking with pyridine ring | ||
| Asn150 | H-bond with cyano group | ||
| Receptor Y (Hypothetical) | -7.5 | Ser210 | H-bond with carboxylate |
| Trp86 | Hydrophobic interaction with ethyl linker | ||
| Gln192 | H-bond with pyridine nitrogen |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally measured activities (e.g., IC₅₀ values) is required.
The process involves calculating a variety of molecular descriptors for each compound, which quantify different aspects of their structure, such as steric, electronic, and hydrophobic properties. Statistical methods, ranging from multiple linear regression to more advanced machine learning techniques like gene expression programming, are then used to build a mathematical model that correlates these descriptors with the observed activity. frontiersin.org
A robust QSAR model, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. rsc.orgbiointerfaceresearch.com Studies on other pyridine derivatives have successfully developed QSAR models that highlight the importance of specific descriptors, such as molar refractivity or the presence of hydrophobic groups, in determining biological activity. mdpi.com The statistical quality of a QSAR model is typically assessed by parameters like the correlation coefficient (R²) for the training and test sets. frontiersin.org
| Descriptor Class | Example Descriptor | Description |
|---|---|---|
| Electronic | Dipole Moment | Measures the polarity of the molecule. |
| Topological | Wiener Index | Relates to molecular branching and size. |
| Physicochemical | LogP | Quantifies the hydrophobicity of the molecule. |
| Steric/Shape | Molar Refractivity (AMR) | Relates to the volume of the molecule and its polarizability. mdpi.com |
| Quantum Chemical | HOMO/LUMO Energy | Describes electron-donating/accepting capabilities. |
Virtual Screening and Rational Drug Design Approaches
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This compound can serve as a starting point in such a campaign. It can be used as a query structure in a similarity search to find commercially available analogues, or it can be used as a fragment for de novo design, where new molecules are built computationally within the active site of a target.
A common virtual screening workflow involves docking millions of compounds from a database into the receptor's binding site. nih.gov The resulting poses are then scored and ranked. This initial list is often refined using more sophisticated methods, such as applying pharmacophore filters that ensure key interactions are present, or rescoring with more accurate free energy calculations. nih.govmdpi.com This multi-step process funnels a vast library down to a manageable number of high-priority "hits" for experimental testing, significantly increasing the efficiency of identifying novel lead compounds. nih.gov The success of such a campaign is often measured by the "hit rate"—the percentage of tested compounds that show the desired biological activity. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
